![molecular formula C14H15NO2 B3143008 Tert-butyl 3-(4-cyanophenyl)prop-2-enoate CAS No. 516520-65-3](/img/structure/B3143008.png)
Tert-butyl 3-(4-cyanophenyl)prop-2-enoate
Overview
Description
Tert-butyl 3-(4-cyanophenyl)prop-2-enoate, also known as tert-butyl 4-cyanophenylprop-2-enoate, is an organic compound which belongs to the class of alkyl-substituted phenylacrylates. It is a colorless liquid which is insoluble in water, but soluble in organic solvents. This compound has a wide range of applications in the field of organic synthesis and is used as a reagent for the synthesis of a variety of organic compounds.
Scientific Research Applications
Pharmaceutical Synthesis:
Tert-butyl 3-(4-cyanophenyl)prop-2-enoate serves as a crucial intermediate in pharmaceutical synthesis. It plays a role in the production of antidepressant drugs such as Citalopram and Escitalopram oxalate . These medications specifically inhibit serotonin (5-HT) uptake, making them valuable in treating depression and related disorders .
Chemoselective Reagent for Amines:
This compound acts as a chemoselective tert-butoxycarbonylation reagent for both aromatic and aliphatic amines. Researchers have demonstrated its effectiveness in functionalizing amines, providing a green and efficient method for introducing tert-butoxycarbonyl (Boc) protecting groups .
Organic Synthesis:
Tert-butyl 3-(4-cyanophenyl)prop-2-enoate participates in various organic transformations. For instance, it contributes to the synthesis of benzohydrols (including chlorobenzohydrols), which are intermediates in the preparation of nefopam —an analgesic, muscle relaxant, and antidepressant .
Characterization Techniques:
Researchers confirm the identity and purity of tert-butyl {5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate using various instrumental analyses:
- .
- Other Techniques : Specific optical rotation, melting point, boiling point, LC–MS, ATR-FTIR, 1H NMR, and 13C NMR .
Materials Science and Industrial Applications:
Tert-butyl 3-(4-cyanophenyl)prop-2-enoate finds use in scientific research and industrial contexts. Its synthetic versatility and unique properties make it valuable for designing new materials or optimizing existing ones.
properties
IUPAC Name |
tert-butyl (E)-3-(4-cyanophenyl)prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-14(2,3)17-13(16)9-8-11-4-6-12(10-15)7-5-11/h4-9H,1-3H3/b9-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSOTKSRUXHKQV-CMDGGOBGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=CC=C(C=C1)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1=CC=C(C=C1)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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